

An In-depth Technical Guide to 1-Phenyl-1-pentyne

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Compound of Interest

Compound Name: 1-Phenyl-1-pentyne

Cat. No.: B1581927

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Introduction

1-Phenyl-1-pentyne, with the CAS number 4250-81-1, is an organic compound characterized by a phenyl group attached to a pentyne chain at the first carbon position. Its IUPAC name is pent-1-yn-1-ylbenzene. This internal alkyne is a valuable building block in organic synthesis, offering a rigid scaffold and reactive sites for further functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-Phenyl-1-pentyne** is presented in the tables below. These data are essential for its handling, characterization, and use in chemical reactions.

Table 1: General and Physical Properties of **1-Phenyl-1-pentyne**

Property	Value	Reference
CAS Number	4250-81-1	[1]
IUPAC Name	pent-1-yn-1-ylbenzene	[1]
Synonyms	1-Pentynylbenzene, Phenylpropylacetylene	[1]
Molecular Formula	C ₁₁ H ₁₂	[1]
Molecular Weight	144.21 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	213-215 °C	
Density	0.903 g/cm ³	
Refractive Index	1.540-1.542	

Table 2: Spectral Data for **1-Phenyl-1-pentyne**

Spectrum Type	Key Peaks/Signals
¹ H NMR	Signals corresponding to the phenyl protons and the aliphatic protons of the pentyne group.
¹³ C NMR	Resonances for the acetylenic carbons, the aromatic carbons, and the aliphatic carbons.
Infrared (IR)	Characteristic C≡C stretching vibration.
Mass Spectrometry (MS)	Molecular ion peak corresponding to its molecular weight.

Synthesis of 1-Phenyl-1-pentyne: Experimental Protocol

The synthesis of **1-Phenyl-1-pentyne** can be effectively achieved via a Sonogashira coupling reaction between an aryl halide (e.g., iodobenzene) and a terminal alkyne (1-pentyne), or

through the alkylation of phenylacetylene with a propyl halide. A plausible experimental protocol for the Sonogashira coupling is detailed below.

Reaction: Sonogashira Coupling of Iodobenzene and 1-Pentyne

Materials:

- Iodobenzene
- 1-Pentyne
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Anhydrous and degassed solvent (e.g., Tetrahydrofuran - THF)
- Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

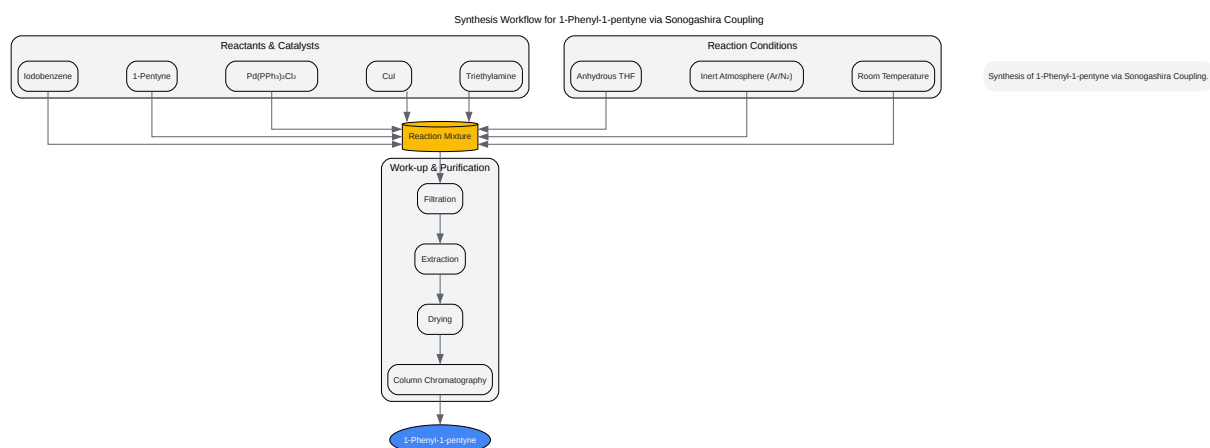
Procedure:

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- **Solvent and Base Addition:** Add anhydrous and degassed THF to the flask, followed by triethylamine (2.0 eq).
- **Alkyne Addition:** To the stirred mixture, add 1-pentyne (1.2 eq) dropwise.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then dissolved in an

organic solvent (e.g., diethyl ether) and washed with aqueous ammonium chloride and brine.

- Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is evaporated. The final product, **1-Phenyl-1-pentyne**, is purified by column chromatography on silica gel.

Experimental Workflow Diagram



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Caption: Synthesis of **1-Phenyl-1-pentyne** via Sonogashira Coupling.

Potential Applications in Drug Development and Medicinal Chemistry

While there is a lack of direct studies on the biological activity of **1-Phenyl-1-pentyne**, its structural motifs are present in various biologically active molecules. The phenylalkyne core is a recognized pharmacophore, and its derivatives have been explored for a range of therapeutic applications.

- **Scaffold for Bioactive Molecules:** The rigid nature of the alkyne linker combined with the aromatic phenyl group makes **1-Phenyl-1-pentyne** an attractive starting point for the synthesis of more complex molecules with defined three-dimensional structures. This is a desirable feature in drug design for optimizing interactions with biological targets.
- **Analogues of Known Bioactive Compounds:** Phenylalkyne derivatives have been investigated as analogues of various bioactive compounds, including enzyme inhibitors. For instance, the isomer 5-Phenyl-1-pentyne has been reported to inhibit the uptake of naphthalene in human liver cells, suggesting a potential role in modulating metabolic pathways.^[2] While this is an isomer, it highlights the potential for phenyl-pentyne structures to interact with biological systems.
- **Chalcone and Phenyl Ketone Analogues:** The structural backbone of **1-Phenyl-1-pentyne** is related to that of chalcones and other phenyl ketone derivatives, which are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Further chemical modification of **1-Phenyl-1-pentyne** could lead to the development of novel compounds with similar therapeutic potential.

Disclaimer: It is important to note that there is currently no publicly available data on the specific biological activity, signaling pathway involvement, or direct applications in drug development for **1-Phenyl-1-pentyne**. The potential applications discussed are based on the structural characteristics of the molecule and the known activities of related compounds. Further research is required to elucidate the specific pharmacological profile of **1-Phenyl-1-pentyne**.

Conclusion

1-Phenyl-1-pentyne is a readily accessible and versatile chemical building block. This guide has provided a summary of its key properties, a detailed protocol for its synthesis, and a discussion of its potential, yet underexplored, applications in medicinal chemistry and drug discovery. For researchers and professionals in these fields, **1-Phenyl-1-pentyne** represents a valuable starting material for the synthesis of novel and potentially bioactive compounds. Future investigations into its biological effects are warranted to fully realize its therapeutic potential.

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